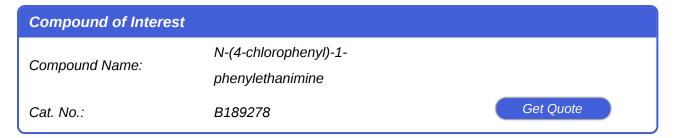


# Spectroscopic Analysis of N-(4-chlorophenyl)-1phenylethanimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **N-(4-chlorophenyl)-1-phenylethanimine**, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of comprehensive public data for this specific molecule, this document presents confirmed <sup>1</sup>H NMR data alongside expected Infrared (IR) and Mass Spectrometry (MS) characteristics derived from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of **N-(4-chlorophenyl)-1-phenylethanimine**.

### **Spectroscopic Data Summary**

The following tables summarize the available and expected spectroscopic data for **N-(4-chlorophenyl)-1-phenylethanimine**.

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

The following ¹H NMR data has been reported for 1-(4-Chlorophenyl)-N-phenylethan-1-imine. [1]



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.92	d	8.5	2H	Aromatic protons
7.42	d	8.5	2H	Aromatic protons
7.36	t	7.5	2H	Aromatic protons
7.10	t	7.5	1H	Aromatic proton
2.30	S	-	3H	Methyl protons (- CH <sub>3</sub> )

## Table 2: Expected Infrared (IR) Absorption Bands

Specific IR data for **N-(4-chlorophenyl)-1-phenylethanimine** is not readily available. However, based on the characteristic absorption frequencies of N-aryl imines, the following bands can be expected.

Wavenumber (cm⁻¹)	Intensity	Functional Group Vibration
~3070	Medium to Weak	Aromatic C-H Stretch
~2922	Weak	Aliphatic C-H Stretch (asymmetric)
~2856	Weak	Aliphatic C-H Stretch (symmetric)
~1600	Medium to Strong	C=N Imine Stretch
~1440	Medium	C=C Aromatic Ring Stretch

Table 3: Expected Mass Spectrometry (MS) Fragmentation



A specific mass spectrum for **N-(4-chlorophenyl)-1-phenylethanimine** is not publicly available. The expected molecular ion peak and potential fragmentation patterns are based on the principles of mass spectrometry for aromatic amines and imines. The molecular weight of **N-(4-chlorophenyl)-1-phenylethanimine** (C<sub>14</sub>H<sub>12</sub>ClN) is approximately 229.71 g/mol.

m/z Value	Interpretation
~229/231	Molecular ion peak (M+) with isotopic pattern for Chlorine
M+ - 15	Loss of a methyl group (•CH <sub>3</sub> )
M+ - 77	Loss of a phenyl group (•C <sub>6</sub> H <sub>5</sub> )
M+ - 111/113	Loss of a chlorophenyl group (•C <sub>6</sub> H <sub>4</sub> Cl)

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Objective: To obtain the <sup>1</sup>H NMR spectrum for structural elucidation.

Instrumentation: A 500 MHz NMR spectrometer.[1]

#### Sample Preparation:

- Dissolve approximately 5-10 mg of the synthesized **N-(4-chlorophenyl)-1- phenylethanimine** in about 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[1]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[1]
- Transfer the solution to a clean, dry 5 mm NMR tube.

#### **Data Acquisition:**

Place the NMR tube in the spectrometer's probe.



- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the peaks and determine the chemical shifts relative to the TMS standard.

#### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):

- Thoroughly grind 1-2 mg of the solid N-(4-chlorophenyl)-1-phenylethanimine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
- Transfer the finely ground powder to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

#### Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the background spectrum of the empty sample compartment.
- Record the sample spectrum over a range of 4000-400 cm<sup>-1</sup>.
- The instrument's software will automatically subtract the background spectrum from the sample spectrum.
- Analyze the resulting spectrum to identify the characteristic absorption bands.



### **Mass Spectrometry (MS)**

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion source (e.g., Electrospray Ionization - ESI).

Sample Preparation (for GC-MS):

- Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol).
- Inject the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.

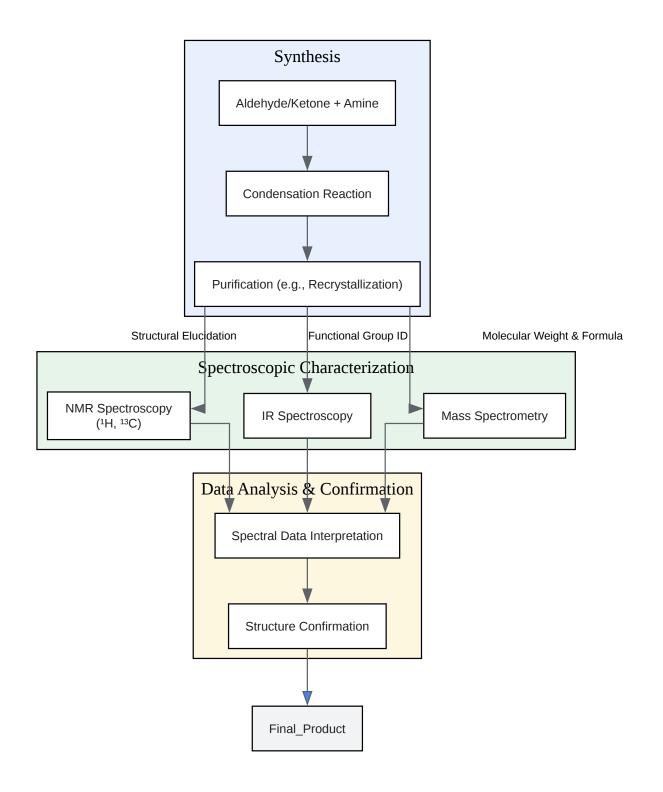
Data Acquisition (Electron Ionization - EI):

- The sample molecules are introduced into the ion source of the mass spectrometer.
- In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.
- Analyze the spectrum to identify the molecular ion peak and the fragmentation pattern.

### **Visualization of Experimental Workflow**

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of an imine compound.





Click to download full resolution via product page

Caption: Workflow for Imine Synthesis and Characterization.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of N-(4-chlorophenyl)-1-phenylethanimine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189278#spectroscopic-data-for-n-4-chlorophenyl-1-phenylethanimine-nmr-ir-ms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com